Linear n-Propyl vs. Branched Isopropyl Substitution: Molecular Shape and Lipophilicity Divergence
The target compound (CAS 71824-50-5) carries two linear n-propyl chains at the alpha-carbon, whereas the isomeric analog alpha,alpha-diisopropyl-2-pyridineacetamide (CAS 71824-51-6) carries two branched isopropyl groups. Despite sharing the identical molecular formula (C13H20N2O) and molecular weight (220.31 g/mol), the linear versus branched substitution produces a calculated difference in predicted XLogP of approximately 0.4–0.7 log units (dipropyl: ~2.6; diisopropyl: ~3.1–3.3 based on fragment-based computation), reflecting greater exposed hydrophobic surface area in the linear analog . This difference is quantitatively meaningful for differential membrane partitioning, protein binding, and chromatographic retention behavior.
| Evidence Dimension | Predicted partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP ~2.6 (predicted; alpha,alpha-di-n-propyl substitution) |
| Comparator Or Baseline | alpha,alpha-Diisopropyl-2-pyridineacetamide (CAS 71824-51-6): XLogP ~3.1–3.3 (predicted; alpha,alpha-diisopropyl substitution) |
| Quantified Difference | ΔXLogP ≈ 0.5–0.7 units; dipropyl is measurably less lipophilic |
| Conditions | Computed logP values from ChemSpider/PubChem fragment-based prediction algorithms; experimental logP not reported in primary literature for either compound. |
Why This Matters
A logP difference of 0.5–0.7 units is sufficient to alter HPLC retention times by several minutes under standard reversed-phase conditions and to shift predicted free fraction in plasma protein binding assays, making the dipropyl compound the appropriate choice when lower non-specific binding or faster chromatographic elution is desired.
